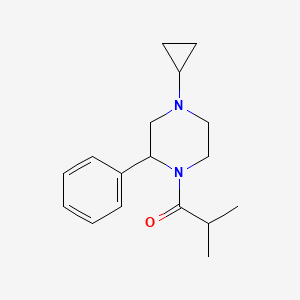

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(4-cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-13(2)17(20)19-11-10-18(15-8-9-15)12-16(19)14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZYMZBAUOUKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one, also known as a cyclopropyl derivative of piperazine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors and its implications in therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 272.392 g/mol. It is characterized by the presence of a cyclopropyl group and a piperazine ring, which are known to influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.392 g/mol |

| Purity | Typically ≥ 95% |

Serotonin Receptor Interaction

Recent studies have highlighted the compound's interaction with serotonin receptors, particularly the 5-HT2C receptor. It has been found to act as an agonist at this receptor, which is implicated in various neuropsychiatric disorders. The functional selectivity observed in related compounds suggests that this compound may also exhibit similar properties, potentially influencing Gq signaling pathways over β-arrestin recruitment .

Antipsychotic Potential

In animal models, compounds structurally related to this compound have demonstrated antipsychotic-like effects. For instance, a related N-benzyl compound showed significant activity in an amphetamine-induced hyperactivity model, suggesting potential therapeutic applications in treating schizophrenia and other psychotic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Functional Selectivity : A study reported that certain N-substituted derivatives exhibited high selectivity for the 5-HT2C receptor with EC50 values as low as 23 nM, indicating potent agonistic activity .

- Antipsychotic Activity : In a comparative study involving various piperazine derivatives, it was noted that structural modifications could enhance receptor affinity and selectivity, thus improving their pharmacological profiles .

- In Vivo Studies : Animal studies have shown that compounds with similar structures can modulate dopaminergic and serotonergic systems, which are crucial in managing mood disorders and psychosis .

Summary of Biological Activities

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS 123989-29-7)

- Structure : Replaces the piperazine-phenyl group with a chlorophenyl ring.

- Chlorine atom increases lipophilicity (logP) compared to cyclopropyl .

- Applications: Not explicitly stated, but chlorinated aryl ketones are common intermediates in agrochemicals and pharmaceuticals.

1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4)

- Structure : Lacks both cyclopropyl and piperazine groups; features an ethylphenyl substituent.

- Key Differences :

- Applications : Used as a photoinitiator precursor or fragrance component.

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2)

- Structure : Methoxy group at the para position instead of cyclopropyl-piperazine.

- Key Differences :

- Physicochemical Data: Appearance: Liquid at room temperature. IR peaks: Not provided, but methoxy C-O stretch (~1250 cm⁻¹) expected.

1-(2-Fluorophenyl)-2-(1-hydroxycyclopropyl)-2-methylpropan-1-one (Compound 19p)

- Structure : Fluorophenyl and hydroxycyclopropyl substituents.

- Hydroxycyclopropyl group increases polarity (evidenced by IR νmax = 3526 cm⁻¹ for O-H stretch) .

- Physicochemical Data :

- Melting Point: 123.4–125.7 °C.

- HRMS: [M+Na]+ = 293.1142 (C17H18O3).

Comparative Physicochemical Properties

Functional and Application Differences

- Piperazine Derivatives: The target compound’s piperazine core may enable interactions with biological targets (e.g., serotonin or dopamine receptors), unlike non-azacyclic analogues .

- Cyclopropyl vs.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in receptor-binding assays?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Use bootstrap resampling (n=1000) to estimate 95% confidence intervals. Compare to positive controls (e.g., aripiprazole for dopamine D₂ receptors) via ANOVA with post-hoc Tukey tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.